molecular formula C9H15NS B13269565 Spiro[2.5]octane-4-carbothioamide

Spiro[2.5]octane-4-carbothioamide

Cat. No.: B13269565
M. Wt: 169.29 g/mol
InChI Key: AALHDOGOPNXHJO-UHFFFAOYSA-N
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Description

Spiro[25]octane-4-carbothioamide is a chemical compound with the molecular formula C9H15NS It features a unique spirocyclic structure, where two rings share a single atom, creating a rigid and stable framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[2.5]octane-4-carbothioamide typically involves the formation of the spirocyclic core followed by the introduction of the carbothioamide group. One common method involves the cyclization of a suitable precursor, such as a cyclopropane derivative, under specific conditions to form the spirocyclic structure. The carbothioamide group can then be introduced through a reaction with thiourea or a similar reagent under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the formation of the spirocyclic structure and the subsequent introduction of the carbothioamide group .

Chemical Reactions Analysis

Types of Reactions

Spiro[2.5]octane-4-carbothioamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, spiro[2.5]octane-4-carbothioamide is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its unique structure allows it to interact with biological targets in ways that other compounds cannot, making it a candidate for drug development .

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity. It is also explored for its potential use in the production of specialty chemicals .

Mechanism of Action

The mechanism of action of spiro[2.5]octane-4-carbothioamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The spirocyclic structure provides a rigid framework that can fit into binding sites with high specificity, leading to potent biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[2.5]octane-4-carbothioamide is unique due to its combination of a spirocyclic core and a carbothioamide group. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C9H15NS

Molecular Weight

169.29 g/mol

IUPAC Name

spiro[2.5]octane-8-carbothioamide

InChI

InChI=1S/C9H15NS/c10-8(11)7-3-1-2-4-9(7)5-6-9/h7H,1-6H2,(H2,10,11)

InChI Key

AALHDOGOPNXHJO-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC2)C(C1)C(=S)N

Origin of Product

United States

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